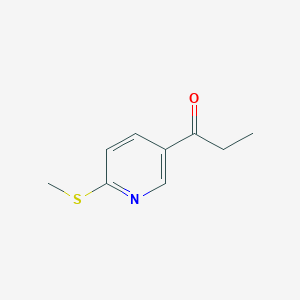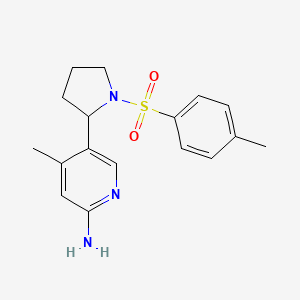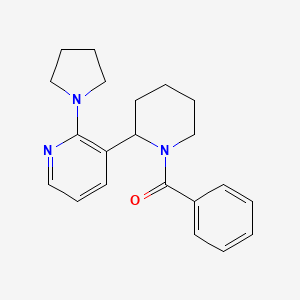
Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)methanone is a complex organic compound that features a combination of pyrrolidine, pyridine, and piperidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)methanone typically involves multi-step organic reactionsKey reagents often include pyridine derivatives, pyrrolidine, and piperidine, with reaction conditions involving catalysts, solvents, and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of robust catalysts and efficient purification methods, such as chromatography, are crucial in industrial settings to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines or hydrocarbons. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
Aplicaciones Científicas De Investigación
Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as proteins or nucleic acids. The compound may bind to active sites on enzymes, altering their activity and affecting biochemical pathways. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparación Con Compuestos Similares
Similar Compounds
Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)methanone: shares structural similarities with other heterocyclic compounds, such as imidazole and triazole derivatives.
Pyrrolidine-based compounds: Known for their biological activity and use in drug discovery.
Pyridine-based compounds: Widely used in medicinal chemistry for their pharmacological properties.
Uniqueness
The uniqueness of this compound lies in its combination of three different heterocyclic rings, which may confer unique biological activities and chemical reactivity. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C21H25N3O |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
phenyl-[2-(2-pyrrolidin-1-ylpyridin-3-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C21H25N3O/c25-21(17-9-2-1-3-10-17)24-16-5-4-12-19(24)18-11-8-13-22-20(18)23-14-6-7-15-23/h1-3,8-11,13,19H,4-7,12,14-16H2 |
Clave InChI |
ILNIIKSBZRMTSM-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C(C1)C2=C(N=CC=C2)N3CCCC3)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


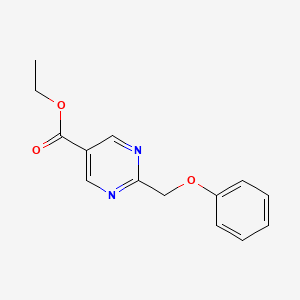
![[(3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2S,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylpropanoate](/img/structure/B11804186.png)
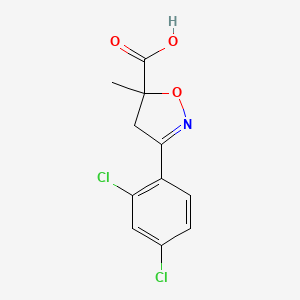
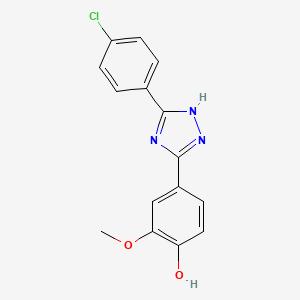

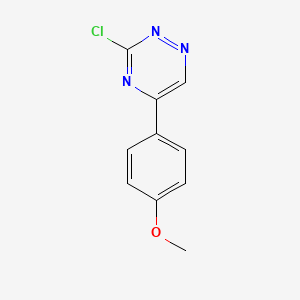
![7-Bromo-3-cyclopropylbenzo[D]isoxazole](/img/structure/B11804209.png)
